molecular formula C19H18FN3O4 B11016226 1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016226
M. Wt: 371.4 g/mol
InChI Key: SWIWIEBPRVZRLE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, substituted with various functional groups, including dimethylphenyl, fluoro-nitrophenyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of Functional Groups: The dimethylphenyl and fluoro-nitrophenyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.

    Oxidation and Amide Formation: The oxo group can be introduced through oxidation reactions, and the carboxamide group can be formed through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both fluoro and nitro groups, along with the pyrrolidine ring, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18FN3O4/c1-11-3-4-14(7-12(11)2)22-10-13(8-18(22)24)19(25)21-17-9-15(23(26)27)5-6-16(17)20/h3-7,9,13H,8,10H2,1-2H3,(H,21,25)

InChI Key

SWIWIEBPRVZRLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F)C

Origin of Product

United States

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